N-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
Propriétés
IUPAC Name |
(3,3-difluorocyclobutyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5N3O/c1-24(14-13(17(20,21)22)5-2-6-23-14)12-4-3-7-25(10-12)15(26)11-8-16(18,19)9-11/h2,5-6,11-12H,3-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXYBQDZOZSJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2CC(C2)(F)F)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares structural features, synthetic pathways, and physicochemical properties of the target compound with structurally related analogs from the evidence:
Structural and Functional Insights
Fluorine Substitution: The trifluoromethyl (CF₃) group in the target compound and analogs enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS-targeted drugs.
Piperidine/Piperazine Moieties: Piperidine derivatives with N-methylation (e.g., target compound) show improved blood-brain barrier penetration compared to non-methylated analogs like N-[3-(trifluoromethyl)phenyl]piperidin-4-amine . Piperazine-containing compounds (e.g., ) exhibit broader receptor affinity due to the additional nitrogen, enabling hydrogen bonding with targets.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols similar to , involving fluorinated carbonyl intermediates. In contrast, simpler analogs (e.g., ) are synthesized in fewer steps but with lower potency.
Pharmacological Considerations
- Metabolic Stability: Fluorinated cyclobutane and pyridine in the target compound may confer longer half-lives than non-fluorinated analogs (e.g., N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine ).
- Toxicity : The presence of multiple fluorine atoms (e.g., in ) may increase the risk of off-target interactions, necessitating careful SAR optimization.
Key Research Findings
- SAR Studies : Positioning of CF₃ groups (meta vs. para) on aromatic rings significantly affects binding affinity, as seen in (meta-CF₃ phenyl vs. para-CF₃ phenyl derivatives).
Méthodes De Préparation
Preparation of 3,3-Difluorocyclobutanecarbonyl Chloride
The acylating agent is synthesized from 3,3-difluorocyclobutanecarboxylic acid via treatment with thionyl chloride (SOCl₂):
Conditions :
Acylation of Piperidin-3-amine
Piperidin-3-amine undergoes N-acylation using the freshly prepared acyl chloride:
Optimization Insights :
-
Base: Triethylamine (2.1 equiv) ensures efficient HCl scavenging.
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Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.
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Purification: Silica gel chromatography (EtOAc/hexane, 3:7).
Synthesis of N-Methyl-3-(trifluoromethyl)pyridin-2-amine
Directed Metallation and Trifluoromethylation
A regioselective approach leverages directed ortho-metallation (DoM) on 2-aminopyridine:
-
Lithiation :
-
Trifluoromethylation :
Key Parameters :
N-Methylation via Reductive Amination
The primary amine is methylated using formaldehyde and sodium cyanoborohydride:
Conditions :
Coupling Strategies for Final Assembly
Palladium-Catalyzed C–N Bond Formation
Buchwald-Hartwig amination couples the pyridine and piperidine fragments:
Catalytic System :
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring via electron-withdrawing groups facilitates displacement:
-
Chlorination :
-
Displacement :
Optimization :
Comparative Analysis of Synthetic Routes
| Parameter | Buchwald-Hartwig | SNAr |
|---|---|---|
| Yield | 60–65% | 50–55% |
| Reaction Time | 24 h | 2 h |
| Functional Group Tolerance | High | Moderate |
| Scalability | Moderate | High |
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.85 (d, J = 8.1 Hz, 1H, pyridine-H4), 4.15–4.05 (m, 1H, piperidine-H3), 3.02 (s, 3H, N–CH₃).
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¹⁹F NMR : δ −70.5 (CF₃), −98.2 (cyclobutane-F).
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HRMS : m/z calc. for C₂₀H₂₂F₅N₃O [M+H]⁺: 448.1745; found: 448.1748.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what challenges arise during synthesis?
Answer:
The synthesis involves multi-step reactions, typically starting with fluorinated cyclobutane and pyridine intermediates. Key steps include:
- Nucleophilic substitution to introduce the piperidine moiety .
- Coupling reactions (e.g., amide bond formation) between the cyclobutanecarbonyl group and the piperidine ring .
- Palladium-catalyzed amination to attach the trifluoromethylpyridine group, requiring precise temperature control (e.g., 35–50°C) and inert atmospheres .
Challenges:
- Steric hindrance from the cyclobutane and trifluoromethyl groups slows reaction kinetics.
- Purification difficulties due to similar polarities of intermediates; optimized chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical .
Basic: Which spectroscopic and analytical techniques confirm the compound’s structure and purity?
Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperidine methyl groups at δ 2.2–3.0 ppm) and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1650–1700 cm) from the cyclobutanecarbonyl group .
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption at 254 nm .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
The -CF group:
- Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes .
- Increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. This requires formulation strategies like salt formation or co-solvents (e.g., PEG 400) .
- Modulates target binding via electron-withdrawing effects, strengthening interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Advanced: What strategies optimize solubility without compromising bioactivity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
- Micellar encapsulation : Employ nonionic surfactants (e.g., Poloxamer 407) to solubilize the compound in aqueous media .
Trade-offs : Modifications must preserve the trifluoromethyl group’s role in target engagement, as shown in SAR studies .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular docking (AutoDock Vina): Simulates binding poses in targets like kinases, identifying key hydrogen bonds with the piperidine nitrogen and van der Waals contacts with -CF .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR models : Relate substituent electronegativity (e.g., cyclobutane fluorine) to IC values, guiding structural optimization .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., P-ATP) and fluorescence-based methods .
- Meta-analysis : Pool data from >3 independent studies, applying statistical tools (e.g., Cohen’s d) to quantify effect sizes .
Advanced: What are the compound’s applications in materials science?
Answer:
- Liquid crystals : The rigid cyclobutane and polar -CF groups enable tunable mesophase behavior, studied via differential scanning calorimetry (DSC) .
- Coordination polymers : Acts as a ligand for transition metals (e.g., Cu); X-ray crystallography reveals octahedral geometries .
- OLEDs : The electron-deficient pyridine moiety enhances electron transport in emissive layers, with luminance efficiency measured via photoluminescence quantum yield (PLQY) .
Advanced: What are the best practices for replicating synthetic protocols?
Answer:
- Detailed reaction logs : Record exact equivalents (e.g., 1.05 eq. of Pd(OAc)), solvent batch (HPLC-grade), and humidity (<10% RH) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
- Cross-lab validation : Share samples with independent labs for NMR and bioactivity comparison, ensuring inter-lab reproducibility .
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